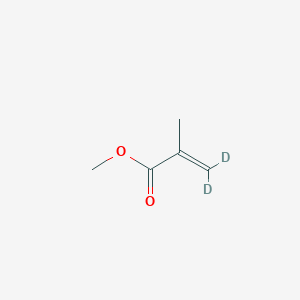

Methyl methacrylate-3,3-D2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C5H8O2 |

|---|---|

Molecular Weight |

102.13 g/mol |

IUPAC Name |

methyl 3,3-dideuterio-2-methylprop-2-enoate |

InChI |

InChI=1S/C5H8O2/c1-4(2)5(6)7-3/h1H2,2-3H3/i1D2 |

InChI Key |

VVQNEPGJFQJSBK-DICFDUPASA-N |

Isomeric SMILES |

[2H]C(=C(C)C(=O)OC)[2H] |

Canonical SMILES |

CC(=C)C(=O)OC |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Methyl Methacrylate-3,3-D2 Isotopic Purity & Analysis

Executive Summary

Methyl methacrylate-3,3-d2 (MMA-3,3-d2) is a specialized isotopologue of methyl methacrylate where the two vinyl protons are substituted with deuterium (

This guide details the analytical rigor required to validate isotopic enrichment (>98 atom % D) using Quantitative NMR (qNMR) and GC-MS. It moves beyond standard "testing" to establish a self-validating quality control system.

Part 1: The Isotope Effect & Critical Applications

Why this compound?

In high-fidelity polymer synthesis, the specific location of deuterium matters.

-

Polymer Optical Fibers (POF): Standard PMMA fibers suffer from signal attenuation due to C-H vibrational overtones (harmonics) that absorb light in the visible/NIR transmission windows (650 nm and 850 nm). Replacing the C-H bonds on the polymer backbone (derived from the vinyl group of the monomer) with C-D bonds shifts these absorption bands to higher wavelengths (lower energy), effectively "cleaning" the transmission window.

-

Mechanistic Studies: The 3,3-d2 isomer is the probe of choice for determining the rate-determining step in radical polymerization. A primary Kinetic Isotope Effect (KIE) observed here directly implicates the addition of the radical to the double bond.

Physical Properties Comparison

| Property | Methyl Methacrylate (Native) | This compound |

| Formula | ||

| MW ( g/mol ) | 100.12 | ~102.13 |

| CAS Number | 80-62-6 | 55063-97-3 |

| Boiling Point | 101 °C | ~100-101 °C (negligible shift) |

| Key IR Shift | C=C stretch ~1640 cm⁻¹ | Shifted to lower freq. (C=C-d2) |

Part 2: Analytical Strategy (The "How")

To certify MMA-3,3-d2, we employ a Cross-Validation Workflow . Relying on a single method is insufficient for high-value isotopes. We use qNMR for isotopic enrichment and GC-MS for chemical purity and isotopologue distribution.

Workflow Visualization

The following diagram outlines the decision tree for validating a batch of MMA-3,3-d2.

Figure 1: Analytical workflow for validating deuterated monomers. Note the parallel processing of isotopic (NMR) and chemical (GC-MS) data.

Part 3: Detailed Experimental Protocols

Protocol A: Quantitative H NMR (Isotopic Enrichment)

Objective: Determine the percentage of deuterium incorporation at the C3 position by quantifying the absence of proton signals.

The Logic: In native MMA, the vinyl protons appear at

Materials:

-

Solvent:

(99.8% D) with 0.05% TMS. -

Instrument: 400 MHz NMR or higher (600 MHz preferred for baseline resolution).

Step-by-Step Methodology:

-

Sample Prep: Dissolve ~10 mg of MMA-3,3-d2 in 600 µL of

. Crucial: Do not use high concentrations; this causes radiation damping and baseline distortion. -

Parameter Setup:

-

Pulse Angle: 30° or 90°.

-

Relaxation Delay (

): Set to 30 seconds . -

Expert Insight: The

relaxation time for methacrylic protons can be long (2-4s). For qNMR, -

Scans (NS): 16 or 32 (sufficient for S/N > 200).

-

-

Processing:

-

Phase and baseline correct manually.

-

Set the Methyl Ester singlet (

) to

-

-

Integration & Calculation:

-

Integrate the Methyl Ester peak (

). Normalize this value to 3.00. -

Integrate the Vinyl region (

5.2 – 6.3 ppm) ( -

Calculation:

-

Acceptance Criteria: For "98% D" product, calculated

.

-

Protocol B: GC-MS (Isotopologue Distribution)

Objective: Confirm molecular weight and detect "scrambling" (deuterium on the wrong carbon).

The Logic: NMR gives an average. MS separates the species. We look for the molecular ion shift from m/z 100 to m/z 102.

Methodology:

-

Column: DB-5ms or equivalent (30m x 0.25mm).

-

Oven Program: 40°C (hold 2 min)

10°C/min -

Analysis:

-

Native MMA: Parent ion m/z 100. Base peak m/z 69 (

). -

MMA-3,3-d2: Parent ion m/z 102.

-

Fragment Analysis: The fragment at m/z 69 (methacryloyl cation) contains the vinyl group. In the d2 variant, this fragment must shift to m/z 71 . If you see m/z 69 in the d2 sample, the deuterium is missing from the vinyl group (impurity).

-

Part 4: Handling & Storage (Self-Validating Stability)

Deuterated monomers are expensive and prone to polymerization or H-D exchange if mishandled.

-

Inhibitor Check: MMA-3,3-d2 is typically stabilized with 10-100 ppm Hydroquinone (HQ) or MEHQ.

-

Validation: Run a quick UV-Vis. HQ absorbs at 293 nm. If the monomer is "water-white" but polymerizes in the freezer, the inhibitor has been consumed.

-

-

Hygroscopy:

exchange is not a major risk for the C-D bonds (they are non-labile), but moisture introduces-

Protocol: Store over 4Å molecular sieves in a septum-sealed vial at 4°C.

-

-

Thawing: Allow the vial to reach room temperature before opening to prevent condensation of atmospheric water, which ruins strict quantitative analysis.

References

-

National Institute of Standards and Technology (NIST). Methyl methacrylate Mass Spectrum. NIST Chemistry WebBook, SRD 69. [Link]

- Context: Reference for standard MMA fragmentation patterns (m/z 100, 69, 41)

- Context: Verification of CAS number 55063-97-3 and commercial availability of high-enrichment standards.

-

Kaino, T., et al. Low-Loss Polymer Optical Fibers. Chemical Reviews.[2]

- Context: (General Field Reference) Establishes the physical basis for using deuterated PMMA to reduce C-H overtone absorption in optical fibers.

-

ResolveMass Laboratories. Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques.[Link]

- Context: Supports the "Cross-Validation Workflow" approach, emphasizing the necessity of combining NMR and MS for isotopic purity.

- Context: Technical background on relaxation delays and probe tuning for quantitative analysis of deuter

Sources

Safety data sheet and handling precautions for "Methyl methacrylate-3,3-D2"

Technical Whitepaper: Safe Handling and Operational Integrity of Methyl Methacrylate-3,3-D2

Executive Summary & Compound Identity

This compound (MMA-d2) is a specialized isotopologue of methyl methacrylate where the vinyl protons at the C-3 position are substituted with deuterium. While it shares the acute toxicity and flammability profile of non-labeled MMA, its application in neutron scattering, NMR studies, and kinetic isotope effect (KIE) research necessitates a higher tier of handling precision. The primary operational risk is not merely toxicity, but the inadvertent polymerization of this high-value reagent due to improper storage atmospheres.

Physicochemical Profile[1][2][3][4][5][6]

| Property | Data | Technical Note |

| Chemical Name | This compound | Vinyl-d2 isotopologue |

| CAS Number | 55063-97-3 (Typical) | Verify specific isomer CAS with vendor |

| Molecular Formula | C₅H₆D₂O₂ | |

| Molecular Weight | ~102.13 g/mol | +2.01 Da vs. Standard MMA (100.12) |

| Boiling Point | 100°C (760 mmHg) | Isotope effect on BP is negligible for safety calc. |

| Flash Point | 10°C (Open Cup) | Class IB Flammable Liquid |

| Vapor Density | > 3.5 (Air = 1) | Heaviness poses flashback risk in hoods |

| Stabilizer | MEHQ (10-100 ppm) | Requires dissolved Oxygen to function |

Hazard Characterization: The "Runaway" Risk

While MMA-d2 is a skin sensitizer and respiratory irritant, the critical threat to the researcher is uncontrolled radical polymerization . This reaction is exothermic (

-

Flammability: The flash point (10°C) is below standard lab ambient temperatures.[1][2] Static discharge from gloves or pouring can ignite vapors.

-

Sensitization: MMA is a potent sensitizer. Latex gloves offer poor protection; PVA (Polyvinyl alcohol) or Laminate (Silver Shield) gloves are required for prolonged contact.

-

Peroxide Formation: Over time, in the presence of air, MMA can form peroxides which may act as unintended initiators.

Stability & Storage: The Oxygen Paradox

A common error in handling deuterated monomers is storing them under an inert atmosphere (pure Nitrogen or Argon) to "protect" the chemical. This is dangerous.

Most MMA-d2 is stabilized with MEHQ (Hydroquinone monomethyl ether) . MEHQ is not an inhibitor in its own right; it is a radical scavenger that requires dissolved oxygen to form the active inhibiting species.

The Mechanism:

-

MEHQ reacts with peroxy radicals (formed by

+ monomer radical). -

If

is removed (inert atmosphere), MEHQ cannot effectively scavenge carbon-centered radicals. -

Result: The monomer can polymerize spontaneously even in the dark.

Diagram 1: The MEHQ/Oxygen Inhibition Cycle

Caption: The stabilization of MMA-d2 relies on the synergistic presence of MEHQ and Oxygen.[3] Removing Oxygen disables the safety mechanism.

Storage Protocol:

-

Temperature: Store at 2°C – 8°C.

-

Atmosphere: Store with substantial headspace of air , not nitrogen.

-

Container: Amber glass to prevent UV-initiated radical formation.

Operational Protocols: Purification & Use

For polymerization kinetics or NMR studies, the MEHQ inhibitor must often be removed.

Protocol A: Inhibitor Removal (Alumina Column)

Preferred method for deuterated monomers to avoid water contamination.

-

Preparation: Pack a disposable glass pipette with 2-3 cm of Basic Alumina (activated).

-

Filtration: Pass the MMA-d2 directly through the column into a tared, dry vial.

-

Validation: The MEHQ (polar phenolic) binds to the alumina; the eluent is pure monomer.

-

Immediate Use: Once inhibited, the monomer must be used within 1-2 hours or stored at -20°C (short term only).

Protocol B: Vacuum Distillation (High Purity)

Required if the monomer is yellowed or older than 6 months.

-

Setup: Micro-distillation apparatus with a short path.

-

Pressure: Reduce pressure to < 50 mmHg to lower boiling point (target ~30-40°C).

-

Inhibition: Add fresh MEHQ to the receiving flask if storage is intended, or distil directly into the reaction vessel for immediate use.

Diagram 2: Purification Workflow

Caption: Decision matrix for purification. Alumina is preferred for small volumes to minimize isotopic loss.

Emergency Response

| Scenario | Immediate Action | Technical Rationale |

| Skin Contact | Wash with soap/water for 15 min.[4] Do not use organic solvents. | Solvents (ethanol/acetone) increase skin permeability, driving the monomer deeper into the dermis. |

| Spill (< 10mL) | Absorb with chemically inert pads. Ventilate area.[1][5][6][7][8][9] | MMA vapor is heavier than air; it will pool on the floor and travel to ignition sources. |

| Fire | Use | Water spray may be ineffective due to low flash point and immiscibility, potentially spreading the fire. |

References

-

European Chemicals Agency (ECHA). (2023). Registration Dossier - Methyl methacrylate. Retrieved from [Link]

-

National Institute for Occupational Safety and Health (NIOSH). (2019). Methyl Methacrylate: Pocket Guide to Chemical Hazards. CDC. Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). (2022). Occupational Safety and Health Standards: Toxic and Hazardous Substances. 1910.1000 Table Z-1. Retrieved from [Link]

-

PubChem. (2023). Methyl Methacrylate Compound Summary. National Library of Medicine. Retrieved from [Link]

-

Polymer Source. (2020).[10] Safety Data Sheet: Deuterated Methyl Methacrylate. Retrieved from [Link]

Sources

- 1. nj.gov [nj.gov]

- 2. ICSC 0300 - METHYL METHACRYLATE [inchem.org]

- 3. Methyl methacrylate - Wikipedia [en.wikipedia.org]

- 4. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 5. fishersci.com [fishersci.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. msdsdigital.com [msdsdigital.com]

- 8. carlroth.com [carlroth.com]

- 9. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 10. polymersource.ca [polymersource.ca]

Technical Guide: Deuterated Monomers in Polymer Synthesis

Advanced Applications in Neutron Scattering, Kinetics, and Biostability

Executive Summary

The strategic substitution of protium (

This guide provides a technical deep-dive into the synthesis, validation, and application of deuterated polymers, moving beyond basic definitions to explore the causal mechanisms that drive their utility in advanced materials science.

Part 1: The Physics of Deuteration – Scattering & Contrast

The primary utility of deuterated monomers in materials physics lies in the nuclear properties of the deuterium isotope. Unlike X-rays, which scatter from electron clouds (scaling with atomic number

Coherent Scattering Lengths

The scattering power of an isotope is quantified by its coherent scattering length (

| Isotope | Coherent Scattering Length ( | Incoherent Scattering Cross-Section ( | Implication |

| Protium ( | Negative | ||

| Deuterium ( | Positive | ||

| Carbon ( | Similar to Deuterium. |

Technical Insight: The negative scattering length of

The Principle of Contrast Variation

In complex multicomponent systems (e.g., block copolymer micelles or protein-polymer conjugates), we cannot resolve individual structures if all components scatter similarly. By selectively deuterating one monomer, we manipulate its Scattering Length Density (SLD) to differ from the solvent or matrix.[3]

Figure 1: SANS Contrast Variation Logic This diagram illustrates how selective deuteration allows researchers to "mask" the solvent and isolate the signal of the polymer chain.

Caption: Selective deuteration creates a massive Scattering Length Density (SLD) delta between the target polymer and the hydrogenated solvent, rendering the chain visible to neutron detectors.

Part 2: Chemical Synthesis Strategies

Synthesizing deuterated monomers requires overcoming the Kinetic Isotope Effect (KIE) and ensuring high isotopic purity (>98% D). Incomplete deuteration leads to "smearing" of SANS data and reduced metabolic stability.

Synthesis Pathways

There are two primary routes to deuterated monomers:

-

H/D Exchange: Using acidic/basic catalysts and D

O to swap labile protons. Efficient for aromatic protons but difficult for aliphatic backbones. -

De Novo Synthesis: Building the molecule using deuterated precursors (e.g., reacting hexachloroacetone with D

O or reducing esters with LiAlD

Polymerization Kinetics (The Isotope Effect)

Does deuteration affect polymerization rates?

-

Secondary KIE: In free radical polymerization, the rehybridization of the carbon center from

(monomer) to -

Inverse Isotope Effect: Deuterated monomers often polymerize slightly faster (

) because the C-D bond has a smaller vibrational amplitude, effectively making the monomer "smaller" and less sterically hindered during the approach to the transition state. -

Thermodynamics: The Flory-Huggins interaction parameter (

) is non-zero for

Part 3: Biostability & Drug Delivery

In pharmaceutical applications, deuterated polymers (e.g., PEG-conjugates or excipients) utilize the Primary Kinetic Isotope Effect .

The C-D Bond Strength Advantage

The carbon-deuterium bond is shorter and stronger than the carbon-hydrogen bond due to a lower Zero Point Energy (ZPE).

-

Bond Dissociation Energy: C-D is roughly 1.2–1.5 kcal/mol stronger than C-H.

-

Metabolic Impact: Metabolic enzymes (like Cytochrome P450) typically cleave C-H bonds via radical abstraction. If the C-H bond is replaced by C-D, the reaction rate can drop by a factor of 5–10 (Primary KIE).

Figure 2: Metabolic Stabilization Mechanism Visualizing how deuteration blocks enzymatic cleavage.

Caption: The higher activation energy required to break C-D bonds slows enzymatic degradation, significantly extending the circulation time of the polymer therapeutic.

Part 4: Experimental Protocol

Workflow: Anionic Polymerization of d8-Styrene

Objective: Synthesize monodisperse Poly(styrene-d8) for SANS calibration. Rationale: Anionic polymerization is chosen over radical methods to ensure a narrow Polydispersity Index (PDI < 1.05), which is critical for resolving scattering form factors.

Reagents & Equipment

-

Monomer: Styrene-d8 (>99 atom % D).

-

Initiator: sec-Butyllithium (sec-BuLi).

-

Solvent: Benzene-d6 or Cyclohexane (purified).

-

Apparatus: High-vacuum glass line (break-seal technique) or inert atmosphere glovebox.

Step-by-Step Methodology

1. Monomer Purification (The Critical Step)

-

Causality: Commercial d8-styrene contains inhibitors (TBC) and moisture that kill anionic chains instantly.

-

Protocol:

-

Wash d8-styrene with 10% NaOH (aq) to remove inhibitor.

-

Dry over CaH

for 24 hours. -

Vacuum Distillation: Distill the monomer onto dibutylmagnesium (DBM) or fluorenyllithium. Stir until the solution turns bright yellow (indicating total absence of water/oxygen).

-

Distill pure monomer into a break-seal ampoule.

-

2. Reactor Setup & Initiation

-

Protocol:

-

Flame-dry the glass reactor under high vacuum (

Torr). -

Distill purified solvent (Benzene) into the reactor.

-

Add sec-BuLi initiator via syringe through a septum (or break-seal).

-

Titration (Self-Validation): Add a drop of monomer. If the characteristic orange/red color of the styryl anion appears and persists, the system is clean.

-

3. Propagation

-

Protocol:

-

Add the full charge of d8-styrene.

-

Maintain temperature at 25°C.

-

Allow reaction to proceed for 4 hours.

-

Observation: The solution should remain a deep orange color. Fading color indicates termination by impurities.

-

4. Termination & Isolation

-

Protocol:

-

Terminate with degassed Methanol-d1 (MeOD) to avoid introducing protons at the chain end.

-

Precipitate into a 10x excess of Methanol.

-

Filter and dry under vacuum at 40°C.

-

Validation Criteria

| Technique | Metric | Acceptance Criteria |

| Residual Protons | < 1% signal integration in aromatic/aliphatic regions.[4] | |

| GPC (SEC) | Dispersity (Đ) | |

| MALDI-TOF | End-Group Analysis | Mass corresponds to |

References

-

NIST Center for Neutron Research. Scattering Length Density Calculator. National Institute of Standards and Technology. [Link]

-

Bates, F. S., et al. (1987).[1] "Isotope Effect on the Melting Temperature of Nonpolar Polymers." Macromolecules. [Link]

-

Heller, W. T. (2010). "Small-angle neutron scattering and contrast variation: A tutorial." Oak Ridge National Laboratory. [Link]

-

Teva Pharmaceuticals. (2017). "FDA Approves AUSTEDO® (deutetrabenazine) for the Treatment of Chorea Associated with Huntington’s Disease." (Example of commercialized deuterated drug). [Link]

-

Polymer Source Inc. "Deuterated Polystyrene Synthesis and Characterization Data." [Link]

Sources

Key characteristics of deuterium-labeled methyl methacrylate

An In-Depth Technical Guide to Deuterium-Labeled Methyl Methacrylate (MMA-d8)

Foreword: Beyond the Monomer

In the landscape of materials science and analytical chemistry, precision is paramount. We often seek to understand complex systems at the molecular level—to trace reaction pathways, elucidate macromolecular structures, and push the boundaries of material performance. It is in this pursuit that isotopically labeled compounds become indispensable tools. This guide focuses on one such molecule: deuterium-labeled methyl methacrylate (perdeuterated-MMA or MMA-d8).

While structurally similar to its ubiquitous hydrogenous counterpart, MMA-d8 possesses unique nuclear and vibrational properties that unlock advanced analytical and functional capabilities. This document provides a comprehensive overview of MMA-d8, from its synthesis and characterization to its critical applications, designed for researchers, scientists, and drug development professionals who require a deep technical understanding of this versatile monomer. We will explore not just the what, but the why—the fundamental principles that make MMA-d8 a powerful enabler of scientific discovery.

The Rationale for Deuteration: Core Principles

Methyl methacrylate (MMA) is a foundational monomer for producing the transparent thermoplastic poly(methyl methacrylate) (PMMA), a material valued for its optical clarity and processability.[1][2][3] The strategic replacement of all eight hydrogen (¹H) atoms with deuterium (²H or D), a stable, heavier isotope of hydrogen, imparts significant changes to the molecule's properties without altering its fundamental chemical reactivity.[4]

The primary motivations for this isotopic substitution are rooted in two key physical phenomena:

-

Altered Vibrational Frequencies: The C-D bond is stronger and heavier than the C-H bond. Consequently, its vibrational modes (stretching and bending) occur at lower frequencies (longer wavelengths). This shift is particularly impactful in the near-infrared (NIR) spectrum, where the overtones of C-H vibrations cause significant optical absorption. By replacing hydrogen with deuterium, these absorption bands are shifted out of the critical telecommunication windows, drastically reducing optical loss in materials like PMMA-based optical fibers.[5]

-

Distinct Neutron Scattering Cross-Section: Hydrogen and deuterium interact with neutrons in a profoundly different manner. Hydrogen has a large incoherent scattering cross-section, which creates a high degree of background noise in neutron scattering experiments. Deuterium, in contrast, has a much smaller incoherent cross-section and a significantly different coherent scattering length. This "neutron contrast" is the cornerstone of techniques like Small-Angle Neutron Scattering (SANS), where selectively deuterating components in a polymer blend or solution allows researchers to "highlight" specific structures and interfaces that would otherwise be invisible.

Synthesis and Purity of MMA-d8

The industrial production of high-purity MMA-d8 is a non-trivial process, as it requires expensive deuterated starting materials and precise control to ensure high isotopic enrichment.

Dominant Synthetic Pathway: The Acetone Cyanohydrin (ACH) Method

A common industrial route for producing MMA-d8 adapts the conventional acetone cyanohydrin (ACH) method.[5][6] This process involves the use of fully deuterated precursors to build the final molecule.

The generalized steps are:

-

Precursor Synthesis: The key starting materials, acetone-d6 (CD₃COCD₃) and methanol-d4 (CD₃OD), are synthesized. Acetone-d6 can be prepared by reacting acetone with deuterium oxide (D₂O).[5]

-

Cyanohydrin Formation: Acetone-d6 reacts with hydrocyanic acid (HCN) to form deuterated acetone cyanohydrin.

-

Hydrolysis and Esterification: The cyanohydrin is then treated with sulfuric acid and reacted with methanol-d4 to yield the final product, methyl methacrylate-d8.[6]

The causality behind this multi-step approach lies in its efficiency and scalability, borrowing from well-established industrial processes for standard MMA. However, a significant challenge is the potential for H/D exchange with non-deuterated reagents (like normal sulfuric acid or HCN), which can lower the final isotopic purity and necessitates careful recovery and recycling of expensive deuterated compounds.[6]

Caption: Generalized Acetone Cyanohydrin (ACH) synthesis route for MMA-d8.

Alternative Method: H-D Exchange

For specific applications, direct hydrogen-deuterium exchange reactions on the MMA molecule or its precursors can be employed. This typically involves using D₂O as the deuterium source in the presence of a metal catalyst (e.g., Platinum/Carbon).[4] While potentially simpler for lab-scale synthesis, achieving full and uniform deuteration across all eight positions can be challenging.

Isotopic Purity and Chemical Purity

It is critical to distinguish between two forms of purity:

-

Chemical Purity: This refers to the percentage of the desired chemical compound (MMA-d8) relative to any chemical impurities (e.g., residual solvents, byproducts). Commercial grades typically offer ≥99% chemical purity.

-

Isotopic Purity (or Atom % D): This specifies the percentage of deuterium atoms at the labeled positions. For most advanced applications, an isotopic purity of ≥98 atom % D is required to ensure the desired physical effects are prominent.[7]

Commercial MMA-d8 is typically supplied with a polymerization inhibitor, such as hydroquinone or its methyl ether (MEHQ), to prevent spontaneous polymerization during storage and transport.[8][9][10]

Physicochemical Properties: A Comparative Overview

The substitution of hydrogen with deuterium results in measurable changes in the physical properties of methyl methacrylate.

| Property | Non-Labeled MMA (C₅H₈O₂) | Deuterium-Labeled MMA-d8 (C₅D₈O₂) | Rationale for Difference |

| Molecular Weight | 100.12 g/mol [3] | ~108.17 g/mol [11] | Each D atom is ~1.006 Da heavier than H. |

| Density (at 25 °C) | ~0.94 g/mL[3] | ~0.98 g/mL | Increased molecular mass in a similar volume. |

| Boiling Point | 101 °C[3] | ~100 °C | Isotopic substitution has a minor effect on intermolecular forces. |

| Melting Point | -48 °C[3] | ~-48 °C | Minimal impact on crystal lattice energy. |

| Refractive Index (n20/D) | ~1.414[9] | ~1.413 | Slight change in polarizability due to altered bond vibrations. |

Analytical Characterization: Validating Identity and Purity

Confirming the successful synthesis and purity of MMA-d8 relies on a suite of spectroscopic techniques. Each method provides a self-validating piece of evidence.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive method for confirming isotopic substitution.

-

¹H NMR: In a highly deuterated sample of MMA-d8, the proton spectrum should show only residual signals of the non-deuterated species. The characteristic peaks for the vinyl and methyl protons of standard MMA will be virtually absent.

-

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. The spectrum of MMA-d8 will show signals corresponding to the chemical shifts of the deuterons on the vinyl and methyl groups, providing unambiguous proof of labeling.[4]

Mass Spectrometry (MS)

Mass spectrometry directly measures the mass-to-charge ratio of the molecule, making it ideal for confirming the mass shift due to deuteration.

-

The molecular ion peak for standard MMA (C₅H₈O₂) appears at m/z ≈ 100.

-

For fully deuterated MMA-d8 (C₅D₈O₂), this peak is expected at m/z ≈ 108, a clear mass shift of +8. This provides quantitative confirmation of the perdeuteration.

Infrared (IR) Spectroscopy

IR spectroscopy validates deuteration by observing the shift in bond vibrational frequencies.

-

C-H Vibrations: Standard MMA shows strong C-H stretching absorptions around 2900-3100 cm⁻¹.

-

C-D Vibrations: In MMA-d8, these bands are absent and are replaced by C-D stretching absorptions at significantly lower frequencies (typically ~2100-2300 cm⁻¹). This shift is a direct consequence of the heavier mass of deuterium.[12]

Caption: Self-validating workflow for the characterization of MMA-d8.

Key Applications in Research and Development

The unique properties of MMA-d8 enable its use in several high-technology fields.

Low-Loss Polymers for Optical Communications

The primary industrial application of MMA-d8 is as a monomer for producing deuterated PMMA (d-PMMA) for optical fibers and waveguides.

-

Mechanism of Action: In standard PMMA, the overtone and combination bands of C-H bond vibrations introduce significant signal absorption (attenuation) in the NIR spectrum, particularly at the 1300 nm and 1550 nm wavelengths crucial for telecommunications.

-

The Deuterium Advantage: Replacing H with D shifts these vibrational absorptions to longer wavelengths, outside of the operational range. This creates a clear optical window, allowing d-PMMA to exhibit dramatically lower transmission loss compared to standard PMMA, making it a viable material for short-range optical data transmission.[5]

Probing Macromolecular Structures with Neutron Scattering

In polymer science, SANS is a powerful technique for studying the structure of materials on the nanometer to micrometer scale. The technique's effectiveness hinges on creating scattering contrast between different components.

-

The Contrast Problem: In a blend of two different hydrogen-containing polymers (e.g., PMMA and polystyrene), the neutron scattering lengths are so similar that the components are nearly indistinguishable to neutrons.

-

The Deuterium Solution: By synthesizing one of the components from MMA-d8 (to make d-PMMA) and blending it with a hydrogenous polymer, a strong scattering contrast is generated. This allows researchers to precisely measure domain sizes, interfacial thicknesses, and the conformation of polymer chains in blends, composites, and solutions—insights that are often impossible to obtain with other techniques.[4][8]

Experimental Protocol: Free-Radical Polymerization of MMA-d8

This protocol describes a typical lab-scale free-radical polymerization to synthesize d-PMMA for subsequent analysis.

Objective: To synthesize a sample of deuterated poly(methyl methacrylate) (d-PMMA) from MMA-d8 monomer.

Materials:

-

Methyl methacrylate-d8 (MMA-d8), ≥98 atom % D, with inhibitor.

-

Azobisisobutyronitrile (AIBN) or other suitable free-radical initiator.

-

Anhydrous toluene or other suitable solvent.

-

Methanol (for precipitation).

-

Schlenk flask and Schlenk line (or glovebox).

-

Nitrogen or Argon gas (inert atmosphere).

Methodology:

-

Inhibitor Removal (Critical Step):

-

The causality for this step is that polymerization inhibitors will prevent or retard the desired reaction.

-

Pass the MMA-d8 monomer through a column of basic alumina to remove the hydroquinone or MEHQ inhibitor immediately before use.

-

-

Reaction Setup:

-

In a Schlenk flask, dissolve the desired amount of AIBN initiator in anhydrous toluene. The amount of initiator will determine the final molecular weight of the polymer.

-

Add the purified, inhibitor-free MMA-d8 monomer to the flask. A typical monomer concentration is 10-50% by volume.

-

-

Degassing:

-

Oxygen is a radical scavenger and will inhibit the polymerization. Therefore, the reaction mixture must be thoroughly degassed.

-

Perform at least three freeze-pump-thaw cycles: a. Freeze the mixture using liquid nitrogen. b. Evacuate the flask under high vacuum. c. Close the flask to the vacuum and thaw the mixture, allowing dissolved gases to bubble out. d. Repeat this cycle two more times.

-

-

Polymerization:

-

After the final thaw, backfill the flask with an inert gas (Nitrogen or Argon).

-

Immerse the flask in an oil bath pre-heated to the reaction temperature (typically 60-80 °C for AIBN).[13]

-

Allow the reaction to proceed for several hours (e.g., 4-24 hours). The solution will become noticeably more viscous as the polymer forms.

-

-

Termination and Precipitation:

-

To stop the reaction, cool the flask rapidly in an ice bath and expose the solution to air.

-

Slowly pour the viscous polymer solution into a large beaker of a non-solvent, such as methanol, while stirring vigorously. The d-PMMA will precipitate as a white solid.

-

-

Purification and Drying:

-

Filter the precipitated polymer.

-

To remove unreacted monomer and initiator fragments, re-dissolve the polymer in a minimal amount of a good solvent (e.g., acetone or THF) and re-precipitate it into methanol. Repeat this step 2-3 times.

-

Collect the final polymer by filtration and dry it in a vacuum oven at a moderate temperature (e.g., 60 °C) until a constant weight is achieved.

-

Validation: The resulting d-PMMA can be characterized by Gel Permeation Chromatography (GPC) to determine its molecular weight and polydispersity, and by NMR to confirm its structure.

Safety, Handling, and Storage

Deuterium-labeled methyl methacrylate shares the same chemical hazards as its non-labeled counterpart. It is a flammable liquid and vapor, a skin and respiratory irritant, and a potential skin sensitizer.[3][11]

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Storage: Store in a cool, dry, dark place, typically refrigerated (2-8 °C).[11] Ensure the container is tightly sealed under an inert atmosphere if the inhibitor has been removed. The presence of an inhibitor is crucial for preventing uncontrolled polymerization, which is an exothermic reaction that can lead to a dangerous pressure buildup in a sealed container.[9][10]

Conclusion

Deuterium-labeled methyl methacrylate is far more than a simple isotopic variant. It is a precisely engineered molecule that serves as a key enabler for technological advancement and fundamental scientific inquiry. Its ability to mitigate optical absorption in polymers has direct applications in data communication, while its unique neutron scattering properties provide an unparalleled window into the nanoscale world of polymer physics. For researchers in materials science, chemistry, and drug development, a thorough understanding of the synthesis, properties, and applications of MMA-d8 is essential for leveraging its full potential to solve complex scientific challenges.

References

- Method for producing deuterated methyl methacrylate. (n.d.). Google Patents.

-

Synthesis of Deuterated Materials. (n.d.). Oak Ridge National Laboratory. Retrieved February 9, 2026, from [Link]

-

Synthesis of deuterated MMA (1 a‐d8). (n.d.). ResearchGate. Retrieved February 9, 2026, from [Link]

-

Properties of Deuterium-Labeled Hydrates. (n.d.). WebAssign. Retrieved February 9, 2026, from [Link]

-

Introduction to the Properties and Uses of Polymethyl Methacrylate (PMMA). (2024). Matmatch. Retrieved February 9, 2026, from [Link]

-

Development of Synthesis and Application of High Molecular Weight Poly(Methyl Methacrylate). (n.d.). National Center for Biotechnology Information. Retrieved February 9, 2026, from [Link]

-

Deuterated Methyl methacrylate-d8 | CAS 35233-69-3. (n.d.). ResolveMass Laboratories Inc. Retrieved February 9, 2026, from [Link]

-

Methyl methacrylate. (n.d.). Wikipedia. Retrieved February 9, 2026, from [Link]

-

Metal Catalyzed HD Exchange Methods Using D2O as a Deuterium Source. (2021). JPS Conference Proceedings. Retrieved February 9, 2026, from [Link]

- Method for producing deuterated methyl methacrylate. (n.d.). Google Patents.

-

Methyl Methacrylate. (n.d.). PubChem. Retrieved February 9, 2026, from [Link]

-

Polymerization and Applications of Poly(methyl methacrylate)–Graphene Oxide Nanocomposites: A Review. (n.d.). National Center for Biotechnology Information. Retrieved February 9, 2026, from [Link]

-

Transesterification or polymerization? Reaction mechanism and kinetics of 2-(diethylamino)ethyl methacrylate with methanol and the competitive effect on free-radical polymerization. (n.d.). Royal Society of Chemistry. Retrieved February 9, 2026, from [Link]

Sources

- 1. novusls.com [novusls.com]

- 2. Development of Synthesis and Application of High Molecular Weight Poly(Methyl Methacrylate) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methyl methacrylate - Wikipedia [en.wikipedia.org]

- 4. journals.jps.jp [journals.jps.jp]

- 5. EP1661880A1 - Method for producing deuterated methyl methacrylate - Google Patents [patents.google.com]

- 6. US7375247B2 - Method for producing deuterated methyl methacrylate - Google Patents [patents.google.com]

- 7. resolvemass.ca [resolvemass.ca]

- 8. Synthesis of Deuterated Materials | ORNL [ornl.gov]

- 9. Methyl Methacrylate | C5H8O2 | CID 6658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 11. isotope.com [isotope.com]

- 12. people.umass.edu [people.umass.edu]

- 13. Transesterification or polymerization? Reaction mechanism and kinetics of 2-(diethylamino)ethyl methacrylate with methanol and the competitive effect on free-radical polymerization - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

Understanding the molecular structure of "Methyl methacrylate-3,3-D2"

Isotopic Architecture, Synthesis Protocols, and Applications in Neutron Scattering

Executive Summary

Methyl Methacrylate-3,3-D2 (CAS: 55063-97-3) is a precision-engineered isotopologue of the monomer methyl methacrylate (MMA).[1] Distinguished by the selective deuteration of the terminal vinyl carbon (

Part 1: Molecular Architecture & Isotopic Physics

Structural Definition

The defining feature of MMA-3,3-d2 is the substitution of the two hydrogen atoms at the vinyl terminus with deuterium (

| Property | Standard MMA (h8) | MMA-3,3-d2 |

| Formula | ||

| Molecular Weight | 100.12 g/mol | 102.13 g/mol |

| CAS Number | 80-62-6 | 55063-97-3 |

| Hybridization ( | ||

| Bond Length ( | 1.34 Å | ~1.34 Å (negligible change) |

| C-H/C-D Stretch | ~3000 | ~2250 |

Vibrational Shifts

The isotopic substitution introduces a "silent window" in the proton NMR spectrum and a dramatic redshift in Infrared (IR) spectroscopy. The C-D stretching vibration appears in the 2100–2250

Part 2: Synthesis Protocol (Horner-Wadsworth-Emmons Route)[2]

The Mechanistic Logic

Direct H/D exchange on MMA is prone to scrambling and polymerization. The most authoritative route for high isotopic purity (>98% D) is the Horner-Wadsworth-Emmons (HWE) olefination. This method constructs the vinyl bond de novo using a deuterated C1 source (Paraformaldehyde-d2) and a phosphonate ester.

Reaction Scheme:

Reagents & Equipment

-

Precursor A: Methyl 2-(diethoxyphosphoryl)propionate (Triethyl 2-phosphonopropionate).

-

Deuterium Source: Paraformaldehyde-d2 (99 atom % D).

-

Base: Potassium Carbonate (

) or Sodium Hydride (NaH). -

Solvent: THF (anhydrous) or Water (if using weak base/phase transfer).

-

Stabilizer: Hydroquinone (10-100 ppm) to prevent autopolymerization during workup.

Step-by-Step Workflow

This protocol utilizes a weak base condition to minimize side reactions, suitable for scale-up.

-

Activation: Charge a flame-dried 3-neck flask with Paraformaldehyde-d2 (1.1 eq) and Potassium Carbonate (1.5 eq). Suspend in THF.

-

Addition: Dropwise add Methyl 2-(diethoxyphosphoryl)propionate (1.0 eq) at 0°C under Argon atmosphere.

-

Reflux: Heat the mixture to 60°C for 4–6 hours. The paraformaldehyde depolymerizes in situ, reacting with the phosphonate carbanion.

-

Quench: Cool to room temperature. Filter off phosphate salts.[2]

-

Extraction: Dilute with diethyl ether, wash with brine. Dry organic layer over

. -

Stabilization: Add Hydroquinone (50 ppm) immediately before concentration.

-

Purification: Fractional distillation under reduced pressure. MMA-3,3-d2 is volatile; ensure the receiving flask is cooled to -78°C.

Visualization of Synthesis Logic

Caption: Logical flow of the Horner-Wadsworth-Emmons synthesis for regiospecific deuteration.

Part 3: Analytical Validation (Self-Validating Systems)

To ensure the integrity of the synthesized monomer, the following analytical checkpoints must be met.

Nuclear Magnetic Resonance (NMR)

The absence of specific signals validates the deuteration.

| Nucleus | Signal Region (ppm) | Observation in Standard MMA | Observation in MMA-3,3-d2 | Validation Criteria |

| 1H NMR | 5.5 - 6.2 ppm | Two singlets (Vinyl protons) | Silent (No signal) | >98% signal attenuation |

| 1H NMR | 3.7 ppm | Singlet ( | Singlet ( | Internal Standard |

| 1H NMR | 1.9 ppm | Singlet ( | Singlet ( | Internal Standard |

| 13C NMR | ~125 ppm | Vinyl | Triplet/Quintet (C-D coupling) | Confirmation of C-D bond |

Mass Spectrometry

-

Method: GC-MS (Electron Impact).

-

Target Ion: Molecular ion (

). -

Standard MMA: m/z = 100.

-

MMA-3,3-d2: m/z = 102.

-

Purity Check: The ratio of peak 100 to 102 indicates the isotopic enrichment level.

Part 4: Applications in Polymer Physics (SANS)

The primary utility of MMA-3,3-d2 is in Small-Angle Neutron Scattering (SANS) . Neutrons scatter differently off Hydrogen (-3.74 fm) and Deuterium (6.67 fm). By selectively deuterating the monomer, researchers can manipulate the Scattering Length Density (SLD) of the resulting polymer (PMMA).

Contrast Variation & Zero Average Contrast

In a polymer melt or concentrated solution, individual chains are indistinguishable. To measure the Radius of Gyration (

-

Synthesize a "host" matrix of standard h-PMMA.

-

Synthesize "guest" chains using MMA-3,3-d2 (or fully deuterated d8-PMMA).

-

Mix a small percentage (<2%) of the deuterated guest into the host.

Why 3,3-d2?

Fully deuterated PMMA (d8) has a very high SLD. Sometimes, this contrast is too high or alters the thermodynamics (interaction parameter

SANS Experimental Workflow Visualization

Caption: SANS workflow exploiting isotopic contrast to resolve single-chain dimensions in bulk.

Part 5: Safety & Handling

-

Flammability: MMA-3,3-d2 is a Class IB Flammable Liquid (Flash point ~10°C). Ground all equipment.

-

Sensitization: Known skin sensitizer.[3] Use nitrile gloves and work in a fume hood.

-

Polymerization: Store at 2–8°C. Ensure inhibitor (Hydroquinone or MEHQ) presence. If the liquid turns viscous, autopolymerization has occurred.

References

-

LGC Standards. (2025). This compound Reference Material. TRC-M314962. Link

-

NIST Center for Neutron Research. (2022).[4] Neutron Scattering Lengths and Cross Sections. Link

- Wadsworth, W. S., & Emmons, W. D. (1961). The Utility of Phosphonate Carbanions in Olefin Synthesis. Journal of the American Chemical Society. (Foundational chemistry for the synthesis protocol).

- Higgins, J. S., & Benoit, H. (1994). Polymers and Neutron Scattering. Oxford University Press.

-

Medical Isotopes, Inc. (2025). Product Specification: this compound.[1][5] Link

Sources

- 1. This compound, CasNo.55063-97-3 Medical Isotopes, Inc. United States [medicalisotopes.lookchem.com]

- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 3. carlroth.com [carlroth.com]

- 4. tsapps.nist.gov [tsapps.nist.gov]

- 5. Buy Online CAS Number 55063-97-3 - TRC - this compound | LGC Standards [lgcstandards.com]

Methodological & Application

Application Note: High-Resolution Polymer Microstructure Analysis Using Methyl Methacrylate-3,3-D2

Executive Summary

The precise characterization of polymer tacticity and copolymer sequence distribution is a critical bottleneck in the development of high-performance acrylic materials. Standard proton NMR (

This Application Note details the strategic use of Methyl methacrylate-3,3-d2 (MMA-d2) —a monomer selectively deuterated at the vinyl

Chemical Profile & Mechanism of Action[1][2]

The Molecule

-

Compound: this compound

-

CAS Number: 55662-94-7 (Generic for deuterated MMA variants; specific isotopomers vary)

-

Structure:

-

Key Feature: The two protons on the vinyl carbon (position 3) are replaced by Deuterium (

H).

The NMR Advantage (Spectral Editing)

In standard PMMA, the

- -Methyl Group (0.8 – 1.3 ppm): Split into triads (mm, mr, rr) indicating tacticity.

-

Backbone Methylene (1.5 – 2.5 ppm): Complex splitting due to geminal coupling (in meso dyads) and magnetic inequivalence.

-

Ester Methyl (3.6 ppm): A singlet (sensitive to pentads).

The Problem: In atactic or heterotactic polymers, the broad methylene signals often tail into the

Application 1: High-Precision Tacticity Determination

This is the primary application for MMA-d2. It is essential for validating catalytic control in stereoselective polymerizations (e.g., using metallocenes or anionic initiators).

Experimental Protocol: Micro-Scale Polymerization

Note: This protocol describes a radical polymerization control. Adjust for anionic/catalytic systems.

Reagents:

-

Monomer: this compound (>98% D).

-

Initiator: AIBN (Azobisisobutyronitrile), recrystallized.

-

Solvent: Toluene (anhydrous).

Workflow:

-

Preparation: Dissolve MMA-d2 (1.0 g) and AIBN (10 mg) in Toluene (2 mL) in a Schlenk tube.

-

Degassing: Perform three freeze-pump-thaw cycles to remove oxygen (critical for radical reproducibility).

-

Polymerization: Heat to 60°C for 4-6 hours.

-

Purification: Precipitate into cold methanol (10x volume). Filter and vacuum dry at 40°C overnight.

NMR Acquisition Parameters

To ensure quantitative accuracy (E-E-A-T principle: Trustworthiness), the NMR acquisition must account for the slow relaxation times of polymer nuclei.

| Parameter | Setting | Rationale |

| Field Strength | Required to resolve mr from mm triads. | |

| Solvent | Benzene- | |

| Temperature | 50°C - 60°C | Elevated temperature increases chain mobility, sharpening linewidths. |

| Pulse Angle | 30° or 90° | If 90° is used, |

| Relaxation Delay ( | 10 - 15 seconds | Polymer protons have long |

| Scans | 64 - 128 | Sufficient S/N for integration. |

Data Analysis: Triad Assignment

In the absence of the methylene signal (approx 1.8 ppm), integrate the

-

Isotactic (mm): ~1.20 - 1.30 ppm

-

Heterotactic (mr): ~1.05 - 1.15 ppm

-

Syndiotactic (rr): ~0.85 - 0.95 ppm

Calculation:

Application 2: Complex Copolymer Analysis

When MMA is copolymerized with monomers like Butyl Acrylate (BA) or Styrene, the aliphatic region becomes a "forest" of overlapping peaks.

-

Scenario: Analyzing the sequence distribution of Poly(MMA-co-Styrene).

-

Method: Use MMA-3,3-d2.

-

Result: The MMA backbone signals vanish. The aliphatic region now only contains the Styrene backbone protons and the MMA

-methyls. -

Benefit: This allows for the precise calculation of reactivity ratios (

) by integrating the distinct aromatic protons (Styrene) vs. the now-isolated MMA methyls, without the error introduced by overlapping backbone methines.

Visualized Workflows

Diagram 1: The Logic of Spectral Editing

This diagram illustrates the mechanistic advantage of using the deuterated monomer.

Caption: Comparative workflow showing how MMA-3,3-d2 eliminates spectral congestion, leading to precise quantification.

Diagram 2: Experimental Protocol Flow

Step-by-step guide from synthesis to analysis.

Caption: Step-by-step experimental protocol for synthesizing and analyzing Poly(MMA-3,3-d2).

Scientific Validation & Troubleshooting (Self-Validating Systems)

To ensure the trustworthiness of your data, implement these internal checks:

-

Residual Proton Check: Before analyzing tacticity, check the 1.5–2.5 ppm region. If significant peaks exist, calculate the Deuteration Level (DL) .

-

Validation: Compare the integral of the residual backbone signal to the ester methyl (3.6 ppm). If deuteration is <98%, correct your triad integration values by subtracting the calculated residual backbone contribution (which assumes a statistical distribution).

-

-

End-Group Verification: In low molecular weight polymers (

), initiator fragments may appear. Use the "silent" backbone window to identify specific initiator signals (e.g., aromatic protons from benzoyl peroxide) that would otherwise be obscured. -

Solvent Satellite Check: In

NMR (if performed), ensure the deuterated carbon triplets do not overlap with critical tacticity carbons.

References

-

Hatada, K., et al. (1988). Stereoregularity of Poly(methyl methacrylate) Prepared by Radical Polymerization in Various Solvents. Polymer Journal.

-

Bovey, F. A., & Tiers, G. V. D. (1960). Polymer NMR Spectroscopy. II. The High Resolution Spectra of Methyl Methacrylate Polymers. Journal of Polymer Science.

-

ResolveMass Laboratories. (2025). Deuterated Polymers: Complete Guide & Applications.

-

Oak Ridge National Laboratory (ORNL). (2025). Synthesis of Deuterated Materials for Neutron & NMR Studies.[1][2]

-

Sigma-Aldrich. (2025). Applications of Quantitative D-NMR in Analysis.

Sources

Isotope tracer studies using "Methyl methacrylate-3,3-D2"

Application Note: Mechanistic Elucidation of Radical Polymerization Termination using Methyl Methacrylate-3,3-d2

Abstract

This application note details the use of This compound (MMA-d2) as a mechanistic probe in polymer chemistry. Unlike standard metabolic tracers, MMA-d2 is primarily utilized to elucidate the kinetics of radical polymerization, specifically distinguishing between disproportionation and combination termination pathways. By replacing the vinyl protons with deuterium, researchers can exploit the Primary Kinetic Isotope Effect (KIE) and simplify 1H-NMR spectra to quantify end-group formation with high precision. This guide provides a self-validating protocol for synthesizing and analyzing d2-PMMA to determine termination mode ratios (

Chemical Identity & Rationale

-

Compound: this compound

-

CAS Number: 55662-94-7 (generic for d2 isomers, verify specific supplier batch)

-

Structure:

-

Key Feature: The vinyl hydrogen atoms (positions 3) are substituted with deuterium (

).

Why use MMA-3,3-d2?

-

Spectral Simplification: In 1H-NMR, the vinyl protons of residual monomer or unsaturated end-groups (typically 5.5–6.2 ppm) are silent. This allows for the observation of subtle chain-end signals that are usually obscured.

-

Mechanistic Probe (KIE): The termination of Poly(methyl methacrylate) (PMMA) radicals via disproportionation involves the abstraction of a beta-hydrogen. If this position is deuterated, the reaction rate slows due to the greater bond strength of C-D vs. C-H (Primary Kinetic Isotope Effect). This rate change confirms the mechanism.

Application Theory: Termination Pathways

In free radical polymerization, growing polymer chains (

-

Combination (

): Two chains couple to form one long chain ( -

Disproportionation (

): One radical abstracts a hydrogen (or deuterium) from the beta-position of the other. This results in two distinct chains: one saturated and one with an unsaturated vinyl end-group.

The Isotope Tracer Logic:

If disproportionation is the dominant mechanism, the "unsaturated" chain end derived from MMA-d2 will possess a

Mechanism Diagram

Figure 1: The bifurcation of termination pathways. Disproportionation involves breaking a C-H/C-D bond, making it sensitive to isotopic substitution.

Experimental Protocol: Determination of Termination Mode

Objective: Quantify the fraction of disproportionation (

Materials

-

Monomer: this compound (>98 atom% D).

-

Initiator: AIBN (Azobisisobutyronitrile) - Recrystallized from methanol.

-

Solvent: Benzene-d6 (for polymerization) or CDCl3 (for NMR analysis).

-

Standard: MMA-h8 (non-deuterated) for control.

Step-by-Step Workflow

1. Monomer Purification (Crucial) Commercially supplied MMA-d2 contains hydroquinone inhibitors.

-

Action: Pass 1 mL of MMA-d2 through a micro-column of activated basic alumina.

-

Validation: Check UV absorbance or run a quick NMR; inhibitor signals (aromatic region) must be absent.

2. Polymerization

-

Prepare two reaction vessels:

-

Vessel A: MMA-h8 (1.0 M) + AIBN (0.01 M) in Benzene.

-

Vessel B: MMA-d2 (1.0 M) + AIBN (0.01 M) in Benzene.

-

-

Degas via three freeze-pump-thaw cycles to remove oxygen (O2 inhibits radicals).

-

Incubate at 60°C for a time sufficient to reach <5% conversion (typically 15-30 mins).

-

Why low conversion? To prevent "drift" in monomer composition and ensure the monomer concentration remains effectively constant.

-

3. Isolation

-

Quench the reaction by cooling to -78°C (dry ice/acetone).

-

Precipitate the polymer into a 10-fold excess of cold methanol.

-

Filter and dry under vacuum at 40°C for 24 hours.

4. Analysis (1H-NMR)

-

Dissolve 10 mg of polymer in 0.6 mL

. -

Acquire spectrum (min.[4] 64 scans) with a relaxation delay (

) of >5 seconds to ensure quantitative integration of end-groups.

Data Analysis & Interpretation

Compare the spectra of Polymer A (h-PMMA) and Polymer B (d-PMMA).

Table 1: Expected NMR Signals

| Signal Assignment | Chemical Shift ( | Behavior in h-PMMA | Behavior in d2-PMMA |

| Main Chain -OCH3 | 3.60 | Strong Singlet | Strong Singlet |

| Main Chain -CH2- | 1.8 - 2.1 | Broad Multiplet | Silent / Weak (replaced by CD2) |

| Main Chain -CH3 | 0.8 - 1.2 | Split (rr, mr, mm triads) | Split (rr, mr, mm triads) |

| Disp. End Group (Vinyl) | 5.5 & 6.2 | Visible (Weak) | Silent (replaced by =CD2) |

| Comb. End Group | ~2.5 (Head-to-Head) | Very Weak | Very Weak |

Calculation of Disproportionation Ratio

For the control sample (h-PMMA), the fraction of disproportionation (

If disproportionation is the only mechanism, every chain has one saturated and one unsaturated end. If combination occurs, chains have two initiator fragments and zero unsaturated ends.

The Tracer Test: In the d2-PMMA sample, if the mechanism is purely disproportionation, the vinyl signals at 5.5/6.2 ppm will effectively vanish. If specific "scrambling" or chain transfer to monomer occurs involving the alpha-methyl group (which is NOT deuterated in 3,3-d2), unexpected proton signals may appear, revealing side reactions.

Kinetic Isotope Effect Calculation:

By measuring the molecular weight distribution (GPC) and the polymerization rate (

References

-

Bevington, J. C., Melville, H. W., & Taylor, R. P. (1954). The termination reaction in radical polymerizations.[1][5] Journal of Polymer Science, 12(1), 449-459.

- Significance: Foundational work establishing the methods for determining termin

-

Hatada, K., Kitayama, T., & Ute, K. (1988). Stereoregular polymerization of methyl methacrylate and detailed structure of the polymer. Progress in Polymer Science, 13(3), 189-276.

- Significance: The authoritative guide on NMR assignments for PMMA, including end-group analysis and tacticity.

-

Nakamura, Y., et al. (2005). Termination Mechanism in the Radical Polymerization of Methyl Methacrylate... Determined by the Reaction of Structurally Well-Defined Polymer End Radicals.[2][3] Macromolecules, 38(11), 4686–4694.

- Significance: Modern validation of termination mechanisms using advanced end-group analysis.

-

Odian, G. (2004).

- Significance: Standard textbook reference for the kinetic equations of disproportionation vs.

Sources

- 1. MS for determing the mode of termination in radical polymerization [advancedsciencenews.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. NMR of PMMA - tacticity and its determination through NMR [impact-solutions.co.uk]

- 5. Radical reaction extrusion copolymerization mechanism of MMA and N -phenylmaleimide and properties of products - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03263E [pubs.rsc.org]

Precision Synthesis of Deuterated Poly(methyl methacrylate) (d-PMMA)

Executive Summary & Strategic Planning

The synthesis of deuterated poly(methyl methacrylate) (d-PMMA) is a critical enabling technology for Small Angle Neutron Scattering (SANS) studies. By substituting hydrogen (

This guide details two distinct synthetic routes:

-

Anionic Polymerization: The "Gold Standard" for ultra-narrow polydispersity (

) and stereoregularity control. -

RAFT Polymerization: A robust "Living Radical" approach ideal for synthesizing block copolymers (e.g., d-PMMA-b-PS) with less stringent purity requirements.

Strategic Decision Matrix

| Feature | Anionic Polymerization | RAFT Polymerization |

| Target Application | Calibration standards, fundamental thermodynamics, strict model systems. | Block copolymers, surface brushes, complex architectures. |

| Polydispersity ( | Excellent (< 1.10) | Good (1.10 – 1.30) |

| Moisture Sensitivity | Extreme (Requires high-vacuum line or glovebox). | Moderate (Can be done in Schlenk lines). |

| Cost Efficiency | Lower yield risk due to impurities; high setup cost. | Higher robustness; efficient use of expensive d-monomers. |

| Isotope Effect | Sensitive to termination impurities. | Propagation kinetics slightly retarded ( |

Core Scientific Principles

The Physics of Contrast (Why Deuterate?)

Neutrons interact with atomic nuclei. Hydrogen (

Table 1: Neutron Scattering Properties

| Isotope / Polymer | Coherent Scattering Length ( | Scattering Length Density (SLD) [ |

| Hydrogen ( | -3.74 | N/A |

| Deuterium ( | +6.67 | N/A |

| h-PMMA (C | N/A | 1.06 |

| d8-PMMA (C | N/A | 7.15 |

Note: By mixing h-PMMA and d-PMMA, or by tuning the solvent D

Visualization of SANS Contrast Logic

Figure 1: Logic flow of contrast variation. By deuterating the core (blue), it scatters differently than the hydrogenated matrix (red), allowing the detector to "see" only the core structure.

Protocol A: Anionic Polymerization (High Precision)

Objective: Synthesis of d8-PMMA with

Reagents & Pre-treatment

-

Monomer: d8-Methyl Methacrylate (Cambridge Isotope or Sigma). Critical: Must be distilled over CaH

and then titrated with trioctylaluminum (TnOA) immediately before polymerization to remove trace protic impurities. -

Initiator: sec-Butyllithium (s-BuLi) in cyclohexane.

-

Capping Agent: 1,1-Diphenylethylene (DPE). Why? s-BuLi is too nucleophilic and can attack the carbonyl group of MMA. Reacting s-BuLi with DPE first creates a bulky, less nucleophilic carbanion that initiates MMA exclusively via the vinyl group.

-

Solvent: Tetrahydrofuran (THF), distilled from Na/Benzophenone.

-

Additive: Lithium Chloride (LiCl). Why? LiCl disrupts the formation of enolate aggregates, narrowing the PDI.

Step-by-Step Workflow

-

Reactor Preparation: Flame-dry a 500 mL round-bottom flask attached to a high-vacuum line (

Torr). Flush with dry Argon. -

Solvent Charge: Distill 200 mL of dry THF into the reactor. Add LiCl (5-fold molar excess relative to initiator) utilizing a break-seal technique.

-

Temperature Control: Cool the reactor to -78°C using a dry ice/acetone bath.

-

Causality: At T > -40°C, the "back-biting" termination reaction (intramolecular Claisen condensation) becomes significant, terminating the living chain and broadening PDI.

-

-

Initiator Formation (The "Seeding" Step):

-

Add s-BuLi (e.g., 0.2 mmol).

-

Add DPE (0.24 mmol, 1.2 eq).

-

Observation: Solution turns deep red (diphenylalkyl anion). Stir for 30 mins.

-

-

Polymerization:

-

Slowly distill/add the purified d8-MMA monomer (10 g, 0.09 mol) into the reactor.

-

Observation: The deep red color will fade to a pale yellow (PMMA enolate anion).

-

Stir at -78°C for 1 hour.

-

-

Termination: Add degassed Methanol-d4 (MeOD) to terminate.

-

Precipitation: Pour the cold solution into a 10-fold excess of hexanes. Filter and dry under vacuum at 40°C.

Figure 2: Anionic polymerization workflow highlighting the critical DPE capping step to ensure initiation fidelity.

Protocol B: RAFT Polymerization (Versatile)

Objective: Synthesis of d8-PMMA for block copolymer applications.

Reagents[1][2][3]

-

CTA (Chain Transfer Agent): 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPDB) or 2-Cyano-2-propyl dodecyl trithiocarbonate.

-

Initiator: AIBN (Recrystallized).

-

Solvent: Anisole or Benzene (Deuterated benzene is not required if solvent is removed, but minimizes H-contamination).

Step-by-Step Workflow

-

Stoichiometry: Calculate [Monomer]:[CTA]:[Initiator] ratio. A typical ratio is 500:1:0.2.

-

Mixing: In a Schlenk tube, dissolve d8-MMA (5 g), CPDB (28 mg), and AIBN (3.2 mg) in Anisole (5 mL).

-

Degassing (Critical): Perform 4 cycles of freeze-pump-thaw to remove oxygen. Oxygen inhibits radical propagation.

-

Reaction: Immerse in an oil bath at 70°C .

-

Kinetic Note: Deuterated monomers may exhibit a Secondary Kinetic Isotope Effect (KIE). The propagation rate (

) for d-MMA is often slightly lower than h-MMA due to the higher mass of the deuterium atoms affecting the vibrational modes of the transition state. Extend reaction time by ~10-15% compared to h-MMA protocols.

-

-

Quenching: Cool in liquid nitrogen and expose to air.

-

Purification: Precipitate in hexanes/ether mixture.

Characterization & Troubleshooting

NMR Validation

- H-NMR: The ultimate test. A successful d8-PMMA synthesis should show zero signal in the polymer region (0.8 - 3.6 ppm). Any peaks here indicate proton contamination or incomplete deuteration of the monomer source.

- H-NMR: Broad peaks will be observed corresponding to the methyl ester (3.6 ppm), backbone methylene, and alpha-methyl group.

Thermal Analysis (DSC)

-

Isotope Effect on Tg: Be aware that d-PMMA often exhibits a Glass Transition Temperature (

) slightly lower (1-3°C) than h-PMMA. -

Reasoning: The C-D bond is slightly shorter and less polarizable, leading to subtle changes in free volume and London dispersion forces.

-

Standard: h-PMMA

C; d8-PMMA

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Broad PDI (>1.2) in Anionic | "Back-biting" or moisture. | Ensure T remains <-70°C. Re-distill monomer over Triethylaluminum. |

| Yellow Polymer | Oxidation of RAFT agent. | Remove RAFT end-group via aminolysis or radical induced reduction if optical purity is needed. |

| Low Yield (RAFT) | Oxygen inhibition or KIE. | Increase freeze-pump-thaw cycles. Extend reaction time by 15%. |

| H-NMR Signal Detected | Wet solvent or impure monomer. | Check solvent water content (Karl Fischer). Verify monomer isotopic purity (>99.5% D). |

References

-

Comparison of Anionic vs.

-

SANS Contrast & SLD Values

-

RAFT Polymerization of MMA

-

Chiefari, J., et al. (1998). Living Free-Radical Polymerization by Reversible Addition−Fragmentation Chain Transfer: The RAFT Process. Macromolecules. Link

-

-

Isotope Effects in Polymerization

-

Fetters, L. J., et al. (1994). Molecular Weight Dependence of Hydrodynamic and Thermodynamic Properties for Well-Defined Linear Polymers in Solution. Journal of Physical and Chemical Reference Data. Link

-

Sources

Protocol for the Polymerization of Methyl Methacrylate-3,3-D2 (MMA-d2)

Part 1: Strategic Overview & Scientific Rationale

The "Why" of Deuteration

Methyl methacrylate-3,3-d2 (

-

Neutron Scattering (SANS): This selective labeling allows researchers to manipulate the Scattering Length Density (SLD) of the polymer backbone without significantly altering the chemical properties of the pendant ester or methyl groups. It is critical for "zero-average contrast" experiments where the backbone needs to be "invisible" or "highlighted" against a specific solvent matrix.

-

Vibrational Spectroscopy: The C-D bond vibrates at a lower frequency (~2100-2200 cm⁻¹) than the C-H bond (~2850-3000 cm⁻¹), creating a spectral window free of interference for studying polymer dynamics.

Experimental Strategy: Precision vs. Robustness

We present two protocols. Choose based on your final requirements:

-

Protocol A: Free Radical Solution Polymerization (FRP).

-

Best for: General SANS contrast matching, bulk material generation.

-

Pros: Robust, tolerant of minor impurities, standard equipment.

-

Cons: Broad molecular weight distribution (PDI 1.5–2.0).

-

-

Protocol B: RAFT Polymerization.

-

Best for: Self-assembly studies, block copolymers, precise molecular weight targets.[1]

-

Pros: Narrow PDI (<1.2), controlled chain end functionality.

-

Cons: Requires strict oxygen exclusion, expensive RAFT agents.

-

Part 2: Pre-Experimental Considerations & Safety

Reagent Table

| Reagent | Function | Purity/Grade | Handling Note |

| MMA-3,3-d2 | Monomer | >98% D-atom | Expensive. Store at -20°C. Thaw before use. |

| AIBN | Initiator | Recrystallized | Recrystallize from methanol if yellow. Store cold. |

| Toluene | Solvent | Anhydrous | Degas before use. |

| Basic Alumina | Purification | Activated | Use to remove MEHQ inhibitor.[2][3] |

| Methanol | Precipitant | ACS Grade | 10x excess volume required. |

| CPDB (Protocol B) | RAFT Agent | >97% | 2-Cyano-2-propyl benzodithioate. |

Critical Pre-Step: Inhibitor Removal

Commercial MMA-d2 is stabilized with MEHQ (Hydroquinone monomethyl ether) to prevent spontaneous polymerization. You must remove this.

-

Why not distillation? Distillation risks thermal polymerization and yield loss. For expensive isotopes, column adsorption is superior.

-

Procedure:

-

Pack a small glass pipette or column with 2–3 g of activated basic alumina .

-

Pass the MMA-d2 monomer through the column directly into your reaction vessel (or a tared vial).

-

The phenolic inhibitor binds to the alumina; the clear monomer elutes.

-

Validation: The alumina often turns slightly pink/brown at the top as it captures the inhibitor.

-

Part 3: Experimental Protocols

Diagram: General Workflow

The following diagram outlines the logical flow for both protocols, emphasizing the critical degassing step.

Caption: Workflow for the polymerization of MMA-d2. Note the critical degassing step to prevent oxygen inhibition.

Protocol A: Free Radical Solution Polymerization (Standard)

Target: High molecular weight, robust synthesis.

-

Preparation:

-

In a Schlenk tube, add 1.0 g (approx 1 mL) of purified MMA-d2.

-

Add 3.0 mL of anhydrous Toluene. (Monomer:Solvent ratio 1:3 v/v).

-

Add 10 mg AIBN (1 wt% relative to monomer). Note: Adjust down to 0.5 wt% for higher Mw.

-

-

Degassing (Freeze-Pump-Thaw):

-

Freeze: Submerge the tube in liquid nitrogen until contents are solid.

-

Pump: Open to high vacuum (10⁻³ mbar) for 5-10 minutes.

-

Thaw: Close vacuum, thaw in warm water.

-

Repeat: Perform this cycle 3 times . Backfill with Nitrogen or Argon.

-

-

Polymerization:

-

Place the sealed Schlenk tube in a thermostated oil bath at 70°C .

-

Stir magnetically at 300 rpm.

-

Duration: 4–6 hours. (Target conversion <80% to avoid "gel effect" broadening).

-

-

Workup:

-

Cool the tube in ice water to stop the reaction.

-

Dilute with 2 mL of THF (to reduce viscosity).

-

Precipitate dropwise into 50 mL of cold Methanol under vigorous stirring.

-

Filter the white solid.

-

Re-dissolve in minimal THF and re-precipitate (optional, for higher purity).

-

Dry in a vacuum oven at 40°C overnight.

-

Protocol B: RAFT Polymerization (Precision)

Target: Controlled Mw, low PDI (<1.2), defined end-groups.

-

Stoichiometry Calculation:

-

Target Degree of Polymerization (

) = [Monomer]₀ / [RAFT Agent]₀ -

Example for DP = 200:

-

Monomer: 1.0 g (10 mmol)

-

RAFT Agent (CPDB): 11 mg (0.05 mmol)

-

Initiator (AIBN): 1.6 mg (0.01 mmol) -> Ratio RAFT:AIBN should be 5:1.

-

-

-

Procedure:

-

Combine Monomer, CPDB, and AIBN in the Schlenk tube.

-

Add Toluene (1:1 to 1:2 ratio with monomer).

-

Degas rigorously (4 cycles of Freeze-Pump-Thaw). Oxygen kills RAFT control.

-

React at 70°C for 8–12 hours. The solution will turn pink/red (color of the RAFT agent).

-

-

Workup:

-

Quench in ice.

-

Precipitate in Methanol. The polymer will be pink.

-

Note: To remove the pink color (dithiobenzoate end group), post-modification (aminolysis) is required, but for SANS, the end group is usually negligible.

-

Part 4: Characterization & Self-Validation

1H-NMR Validation (The "Silent Backbone" Test)

This is your primary quality control. You are looking for what is missing .

-

Solvent: CDCl₃

-

Standard PMMA Spectrum:

-

0.8–1.2 ppm:

-

1.8–2.0 ppm: Backbone Methylene (

-

3.6 ppm: Ester Methyl (

-

0.8–1.2 ppm:

-

Poly(MMA-3,3-d2) Spectrum:

- 0.8–1.2 ppm: Present (Integrate to 3H).

- 1.8–2.0 ppm: ABSENT (or <2% residual). This proves the deuteration is on the backbone.

- 3.6 ppm: Present (Integrate to 3H).

Mechanism Diagram

Visualizing the isotopic placement ensures you understand the final structure.

Caption: Transformation of MMA-3,3-d2 into Poly(MMA-d2). The vinyl CD2 becomes the saturated backbone bridge.

Part 5: Troubleshooting

| Issue | Probable Cause | Solution |

| No Polymerization | Oxygen Inhibition | Check vacuum seal during degas. Increase AIBN slightly. |

| Broad PDI (in RAFT) | Poor RAFT:Initiator ratio | Ensure [RAFT]/[AIBN] > 3. Degas more thoroughly. |

| Low Yield | Old Monomer / Wet Solvent | Re-pass monomer through alumina. Dry toluene over sieves. |

| H-NMR shows 2.0 ppm peak | Isotopic Impurity | The monomer source was not 100% d2. Check monomer NMR. |

| Insoluble Polymer | Crosslinking | Reaction ran too hot or too long (>90% conversion). Stop earlier. |

References

-

NIST Center for Neutron Research. Deuterated Polymer Synthesis. National Institute of Standards and Technology. [Link]

-

Oak Ridge National Laboratory (ORNL). Synthesis of Deuterated Materials. Center for Nanophase Materials Sciences. [Link]

-

Polymer Source. Deuterated Poly(methyl methacrylate) Data Sheet.[Link]

Sources

Application Note: Precision Polymerization & Microstructural Analysis using Methyl Methacrylate-3,3-D2

Executive Summary

Methyl methacrylate-3,3-D2 (MMA-3,3-d2) is a selectively deuterated isotopologue of methyl methacrylate where the two vinylic protons at the terminal carbon are replaced by deuterium. Unlike fully deuterated MMA (MMA-d8), which is used primarily for neutron scattering contrast matching, MMA-3,3-d2 offers a strategic advantage in High-Resolution NMR Spectroscopy and Mechanistic Kinetic Studies .

By silencing the specific proton signals derived from the vinyl group (which become the backbone methylene bridge in the polymer), researchers can resolve complex microstructural details—such as tacticity triads and initiator end-groups—that are typically obscured by broad backbone signals in standard PMMA. Furthermore, the significant mass difference at the reaction site allows for precise measurement of Kinetic Isotope Effects (KIE), elucidating polymerization mechanisms.

Technical Specifications & Properties

| Property | Methyl Methacrylate (Standard) | This compound |

| CAS Number | 80-62-6 | 55063-97-3 |

| Formula | C₅H₈O₂ | C₅H₆D₂O₂ |

| MW | 100.12 g/mol | 102.13 g/mol |

| Key NMR Feature | Vinyl protons at | Silent (Deuterated) |

| Backbone Signal (Polymer) | Broad multiplet ( | Silent (CD₂ backbone) |

| Isotopic Purity | Natural Abundance |

Application 1: Simplified Tacticity Analysis via 1H NMR

The Problem: In standard Poly(methyl methacrylate) (PMMA), the backbone methylene protons (

The Solution: Polymerizing MMA-3,3-d2 yields a polymer with a deuterated backbone (

Protocol: High-Resolution Tacticity Determination

Objective: Determine the tacticity distribution (mm, mr, rr triads) of a PMMA sample synthesized via Anionic Polymerization.

Materials:

-

Monomer: this compound (CAS 55063-97-3).

-

Initiator: t-Butylmagnesium bromide (t-BuMgBr) or n-Butyllithium (n-BuLi).

-

Solvent: Toluene (anhydrous).

-

Instrument: 500 MHz (or higher) NMR Spectrometer.

Step-by-Step Workflow:

-

Purification:

-

Dry MMA-3,3-d2 over Calcium Hydride (

) for 24 hours. -

Distill under reduced pressure (vacuum line) directly into a flame-dried ampoule. Note: Remove inhibitors completely, as they interfere with anionic mechanisms.

-

-

Polymerization:

-

In a glovebox, dissolve MMA-3,3-d2 (1.0 g) in Toluene (10 mL) at -78°C.

-

Add t-BuMgBr (0.5 mmol) via syringe.

-

Allow reaction to proceed for 24 hours at -78°C to favor isotactic placement.

-

Terminate with degassed methanol.

-

-

Precipitation:

-

Pour reaction mixture into excess Hexane (100 mL).

-

Filter the white precipitate and dry under vacuum at 40°C.

-

-

NMR Acquisition:

-

Dissolve 10 mg of polymer in

(0.6 mL). -

Parameter Setup:

-

Pulse angle: 30°

-

Relaxation delay (D1):

5 seconds (critical for quantitative integration of methyl signals). -

Scans: 64.

-

-

-

Analysis:

-

Observe: The region 0.5–1.5 ppm will contain only the

-methyl signals. -

Integrate:

-

Isotactic (mm) triad:

1.20 ppm. -

Heterotactic (mr) triad:

1.05 ppm. -

Syndiotactic (rr) triad:

0.85 ppm.

-

-

Calculate:

.

-

Expert Insight: Because the backbone is silent, you can also detect the t-butyl initiator fragment at

Application 2: Mechanistic Studies via Kinetic Isotope Effect (KIE)

The Concept: The substitution of Hydrogen with Deuterium at the vinyl position alters the rate of polymerization propagation (

-

Secondary Inverse KIE: In radical polymerization, the hybridization changes from

(monomer) to

Protocol: Determination of Propagation Rate Constants ( ) via PLP-SEC

Objective: Measure the propagation rate constant of MMA-3,3-d2 using Pulsed Laser Polymerization (PLP) coupled with Size Exclusion Chromatography (SEC).

Experimental Setup:

-

Sample Preparation:

-

Prepare a solution of MMA-3,3-d2 containing photoinitiator (e.g., DMPA, 5 mM).

-

Degas via 3 freeze-pump-thaw cycles.

-

-

Pulsed Laser Polymerization (PLP):

-

Place the sample in a quartz cuvette thermostated at 25°C.

-

Irradiate with a pulsed UV laser (e.g., 355 nm, 10-20 Hz repetition rate).

-

Critical Control: Stop conversion below 3% to ensure "low conversion" conditions required for PLP theory.

-

-

Analysis (SEC):

-

Analyze the polymer via SEC (GPC) with THF eluent.

-

Observe the Molecular Weight Distribution (MWD). The MWD will show characteristic inflection points (